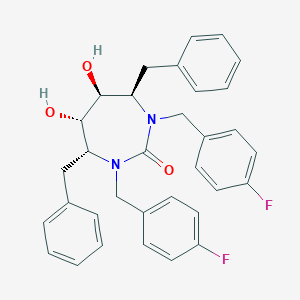
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system.
Wirkmechanismus
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to a decrease in neuronal activity and a calming effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- include anxiolytic and sedative effects. It has been shown to decrease anxiety-like behavior in animal models and induce sleep in mice. Additionally, it has been found to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in the central nervous system. However, one of the limitations of using this compound is its potential for abuse and dependence, which may complicate its use in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new drugs based on the structure of this compound for the treatment of anxiety disorders and insomnia. Another direction is the study of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for its synthesis involves the condensation of 4-fluorobenzylamine with 2,4,6-trimethylbenzaldehyde in the presence of sodium triacetoxyborohydride. This is followed by the reduction of the resulting imine with sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been found to have potential applications in the field of scientific research, particularly in the study of the central nervous system. It has been shown to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders and insomnia.
Eigenschaften
CAS-Nummer |
153182-30-0 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-bis((4-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C33H32F2N2O3 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-11-25(12-16-27)21-36-29(19-23-7-3-1-4-8-23)31(38)32(39)30(20-24-9-5-2-6-10-24)37(33(36)40)22-26-13-17-28(35)18-14-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
UWMAWECJLCRQTB-ZRTHHSRSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)CC5=CC=CC=C5)O)O |
Andere CAS-Nummern |
153182-30-0 |
Synonyme |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



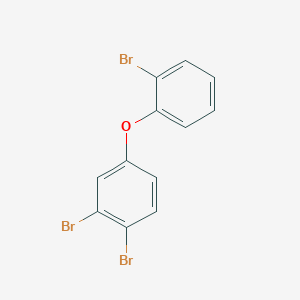

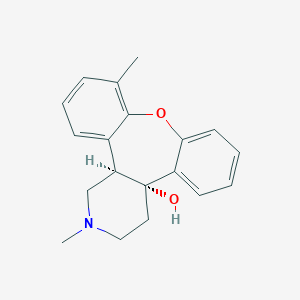
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
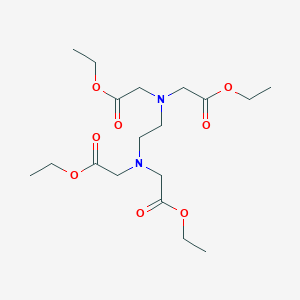
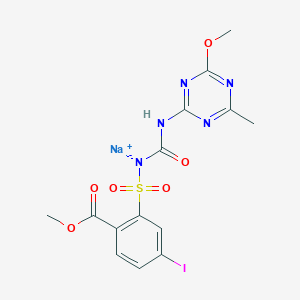

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
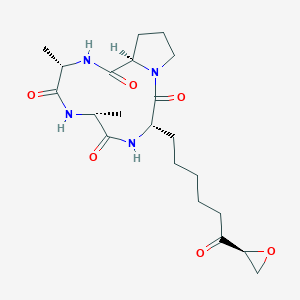

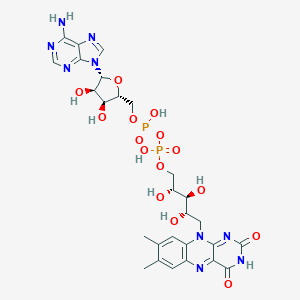
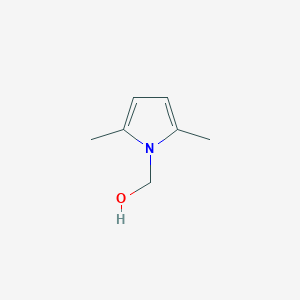
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
